molecular formula C18H18N2O4 B1201170 N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE

Cat. No.: B1201170
M. Wt: 326.3 g/mol
InChI Key: CHSPYYSZHDKNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound that features a benzodioxole ring and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Amidation Reaction: The benzodioxole intermediate is then reacted with 3-(2-methylpropanamido)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors to perform the cyclization and amidation reactions.

    Purification: Techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZOIC ACID
  • N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZYLAMINE

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C18H18N2O4/c1-11(2)17(21)19-13-5-3-4-12(8-13)18(22)20-14-6-7-15-16(9-14)24-10-23-15/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

CHSPYYSZHDKNRC-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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